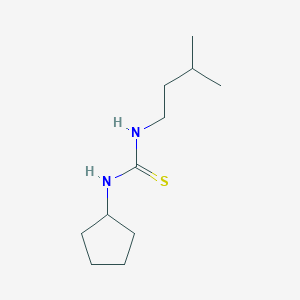

N-cyclopentyl-N'-isopentylthiourea

Beschreibung

N-cyclopentyl-N'-isopentylthiourea is a thiourea derivative characterized by a thiocarbonyl (C=S) group flanked by two substituted amine groups: a cyclopentyl moiety and an isopentyl (3-methylbutyl) chain. Thioureas are sulfur-containing analogs of ureas, where the oxygen atom in the carbonyl group is replaced by sulfur. This structural modification enhances their ability to act as ligands in coordination chemistry and imparts distinct biological and physicochemical properties, such as increased lipophilicity and redox activity compared to ureas .

Eigenschaften

Molekularformel |

C11H22N2S |

|---|---|

Molekulargewicht |

214.37 g/mol |

IUPAC-Name |

1-cyclopentyl-3-(3-methylbutyl)thiourea |

InChI |

InChI=1S/C11H22N2S/c1-9(2)7-8-12-11(14)13-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H2,12,13,14) |

InChI-Schlüssel |

ZLOYQVOUZNZCGV-UHFFFAOYSA-N |

SMILES |

CC(C)CCNC(=S)NC1CCCC1 |

Kanonische SMILES |

CC(C)CCNC(=S)NC1CCCC1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Thiourea derivatives vary significantly based on the substituents attached to the nitrogen atoms. Below is a comparative analysis of N-cyclopentyl-N'-isopentylthiourea with structurally related compounds:

Key Comparative Insights

Lipophilicity and Solubility: The cyclopentyl and isopentyl groups in this compound confer higher lipophilicity than analogs like N-Benzoyl-N′-4-cyanophenylthiourea, which contains polar cyano and aroyl groups. This property may enhance membrane permeability in biological systems .

Electrochemical Activity: Thioureas with electron-withdrawing groups (e.g., nitro, cyano) exhibit measurable reduction potentials in cyclic voltammetry (e.g., -1.2 V for nitro groups in N-(4-nitrobenzoyl)-N′-4-cyanophenylthiourea) . In contrast, this compound’s alkyl substituents suggest lower redox activity, aligning with its likely role as a ligand or stabilizer rather than an electrochemical sensor.

Biological Activity :

- Aroyl thioureas (e.g., N-Benzoyl derivatives) demonstrate antibacterial and antifungal properties due to their ability to disrupt microbial membranes or enzyme function . This compound’s alkyl groups may limit such activity but could improve bioavailability in hydrophobic environments.

- Urea analogs like pencycuron () lack the thiocarbonyl group, reducing their metal-binding capacity but enhancing stability as agrochemicals .

Coordination Chemistry :

- Thioureas are versatile ligands for transition metals (e.g., Cu²⁺, Zn²⁺). The branched alkyl groups in this compound may stabilize metal complexes through steric effects, whereas aromatic thioureas (e.g., N-phenyl derivatives) rely on π-backbonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.